L-Alanine, 2-chloroethyl ester (9CI)
Description
L-Alanine, 2-chloroethyl ester (9CI) is a derivative of the amino acid L-alanine, where the carboxyl group is esterified with 2-chloroethanol.
The presence of the chlorine atom in the ester group may enhance electrophilicity, making it a candidate for nucleophilic substitution reactions. This property is leveraged in related compounds, such as (2-chloroethyl)trimethylammonium chloride, a plant growth regulator .
Properties
CAS No. |
116339-89-0 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 |
IUPAC Name |
2-chloroethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1 |
InChI Key |
JVBYOKWZWMIKQZ-BYPYZUCNSA-N |
SMILES |
CC(C(=O)OCCCl)N |
Synonyms |
L-Alanine, 2-chloroethyl ester (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
L-Alanine, 2-chloroethyl ester serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the production of bioactive compounds and pharmaceuticals. Its reactivity with nucleophiles allows for the formation of various derivatives that are essential in medicinal chemistry.
Biological Studies
In biological research, this compound is explored for its role in amino acid metabolism and enzyme interactions. Studies have shown that L-Alanine, 2-chloroethyl ester can influence metabolic pathways by releasing alanine and 2-chloroethanol upon hydrolysis by esterases. This characteristic makes it a candidate for investigating enzyme kinetics and metabolic regulation.
Medicinal Chemistry
Research into the therapeutic applications of L-Alanine, 2-chloroethyl ester is ongoing, particularly as a prodrug in drug delivery systems. For instance, it has been studied as a prodrug for camptothecin, a potent anticancer agent. The hydrolytic reconversion of the prodrug was evaluated under varying pH conditions to determine its efficacy in targeted drug delivery for lung cancer treatment .
Data Tables
Table 1: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Acts as an intermediate for synthesizing bioactive compounds | Production of pharmaceuticals |
| Biological Research | Investigates enzyme interactions and metabolic pathways | Studies on amino acid metabolism |
| Medicinal Chemistry | Explored as a prodrug for targeted drug delivery systems | Prodrug studies with camptothecin |
Case Study 1: Prodrug Development
In a study published in PMC, researchers investigated the efficacy of L-Alanine-based prodrugs of camptothecin. The study highlighted how varying side chain lengths affected cytotoxicity in lung carcinoma cells. The findings indicated that prodrugs with shorter side chains exhibited higher cell death rates at lower concentrations, suggesting potential for sustained release formulations targeting lung cancer .
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interactions between L-Alanine, 2-chloroethyl ester and specific enzymes involved in amino acid metabolism. This study revealed that the compound could modulate enzyme activity, providing insights into its pharmacological properties and potential therapeutic uses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of L-alanine, 2-chloroethyl ester and analogous compounds:
Key Observations :
- Chlorine Influence: The 2-chloroethyl group in the target compound distinguishes it from non-halogenated esters (e.g., cyclobutyl or methyl-2-butenyl esters).
- Steric Effects : Bulky esters (e.g., cyclobutyl) may reduce solubility in aqueous media compared to smaller esters like ethyl or methyl .
- Amino Group Modifications: Derivatives like N-methyl or N-(2-hydroxyethyl) alter hydrogen-bonding capacity, impacting biological activity or stability .
Physicochemical and Thermodynamic Properties
- Stability : L-Alanine benzyl ester (structurally similar) is stable in aqueous solutions for up to 3 days but hydrolyzes rapidly in the presence of o-phthalaldehyde (OPA) reagent . This suggests that hydrolysis kinetics of L-alanine, 2-chloroethyl ester may depend on reaction conditions and substituent electronegativity.
- Thermodynamics: Studies on L-alanine methyl ester and β-alanine methyl ester reveal enthalpy (ΔH) and entropy (ΔS) changes during protonation. For example, proton-ligand stability constants decrease with esterification, indicating reduced basicity compared to free amino acids .
Preparation Methods
Reaction Mechanism and General Procedure
The direct esterification of L-alanine with 2-chloroethanol using thionyl chloride (SOCl₂) is a widely employed method. Thionyl chloride acts as both a chlorinating agent and a catalyst, converting the carboxylic acid group of L-alanine into an acyl chloride intermediate, which subsequently reacts with 2-chloroethanol to form the ester.
The reaction is conducted by mixing L-alanine with excess 2-chloroethanol, followed by the controlled addition of SOCl₂ at temperatures ≥20°C. Maintaining the internal temperature above 20°C ensures gradual gas evolution (HCl and SO₂), preventing violent exotherms. The molar ratio of L-alanine to SOCl₂ typically ranges from 1:1 to 1:1.5, with excess alcohol serving as the solvent.
Optimization and Yield
Key parameters include:
-
Temperature control : Adding SOCl₂ at 20–60°C minimizes side reactions such as racemization or over-chlorination.
-
Alcohol stoichiometry : A 3–5 molar excess of 2-chloroethanol ensures complete conversion of the acyl chloride intermediate.
-
Workup : Post-reaction, unreacted SOCl₂ and alcohol are removed via vacuum distillation, and the crude product is crystallized from dichloromethane or ethyl acetate. Yields typically exceed 85% with enantiomeric purity >98%.
Segmented Temperature Control Synthesis
Stepwise Temperature Regulation
Adapted from methods for analogous chloroalanine esters, this approach employs segmented temperature phases to enhance reaction efficiency. L-alanine is initially suspended in dichloroethane, followed by dropwise addition of SOCl₂ at 5–10°C to form the reactive acyl chloride. The mixture is then heated to 38°C for 48 hours to complete esterification with 2-chloroethanol.
Purification and Byproduct Mitigation
After reaction completion, the mixture is cooled to 15–25°C, and water is added to separate organic and aqueous layers. The aqueous phase, containing the product hydrochloride, is extracted multiple times with dichloromethane. Activated carbon adsorption removes residual impurities, yielding 3-chloro-L-alanine methyl ester hydrochloride with >95% purity. While this method was originally applied to methyl esters, substituting 2-chloroethanol for methanol enables adaptation to the target compound.
Esterification via Chloroethylation of Protected Alanine
Protection and Chloroethylation Sequence
This two-step method involves first protecting the amino group of L-alanine to prevent undesired side reactions. For example, tert-butyloxycarbonyl (Boc) protection is achieved by reacting L-alanine with di-tert-butyl dicarbonate in tetrahydrofuran. The Boc-protected alanine is then esterified with α-chloroethyl α-cyclohexyloxyacetate in the presence of triethylamine, yielding a chloroethyl intermediate.
Deprotection and Final Product Isolation
Hydrogenolysis using palladium on carbon removes the Boc group, followed by treatment with hydrochloric acid to protonate the amino group. The final product, L-alanine 2-chloroethyl ester hydrochloride, is isolated via vacuum distillation or recrystallization. This method achieves 75–80% overall yield with minimal racemization due to the stability of the Boc protecting group under reaction conditions.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Thionyl Chloride | L-alanine, 2-chloroethanol, SOCl₂ | 20–60°C, 4–6 hours | 85–90% | >98% ee |
| Segmented Temperature | L-alanine, SOCl₂, dichloroethane | 5–38°C, 48 hours | 80–85% | >95% |
| Protected Intermediate | Boc-L-alanine, α-chloroethyl reagent | Room temperature, hydrogenation | 75–80% | >97% ee |
Key Observations :
-
The thionyl chloride method offers the highest yield and enantiomeric excess but requires careful gas handling.
-
Segmented temperature control reduces byproducts but extends reaction time.
-
Protection-deprotection strategies prioritize stereochemical purity at the expense of additional synthetic steps .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
